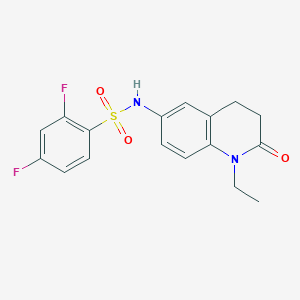

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with a 1-ethyl group and a 2,4-difluorobenzenesulfonamide moiety. Its synthesis likely involves multi-step functionalization of the quinoline backbone, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c1-2-21-15-6-5-13(9-11(15)3-8-17(21)22)20-25(23,24)16-7-4-12(18)10-14(16)19/h4-7,9-10,20H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFZWJBPQDEUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, followed by the introduction of the ethyl group, and finally, the attachment of the difluoro-benzenesulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis:

Key Observations :

- R1 Substituents: The target compound’s 1-ethyl group is simpler than the aminoethyl or pyrrolidinyl groups in analogs 26, 27, and 33. This may reduce steric hindrance and alter lipophilicity.

- R2 Functional Groups: The 2,4-difluorobenzenesulfonamide in the target compound contrasts with the thiophene-carboximidamide in analogs.

- Synthesis Complexity : Analogs 26 and 27 require carboximidamide coupling, while the target compound likely involves sulfonylation, which is generally high-yielding but sensitive to steric effects.

Physicochemical and Spectroscopic Properties

- Chirality : Unlike compound 35, which was resolved into enantiomers via SFC (99.86–100% ee) , the target compound’s stereochemical profile is unconfirmed.

- Optical Activity : Compound 35 exhibits distinct optical rotation ([α] = −18.0° for (S)-enantiomer), suggesting chiral centers influence conformational stability . The target compound lacks reported stereochemical data.

- Mass Spectrometry : Analogs like 35 show precise mass matches (e.g., 369.2118 observed vs. 369.2107 calculated) , indicating reliable characterization protocols applicable to the target compound.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with a difluorobenzene sulfonamide group. This unique structure contributes to its diverse pharmacological properties. The presence of the sulfonamide group is particularly noteworthy as it is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.

- Antiviral Activity : Preliminary studies suggest potential inhibitory effects against viruses such as influenza A and Coxsackievirus B3.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains. Below are some key findings:

Case Studies and Experimental Findings

A series of studies have explored the biological activities of sulfonamide derivatives similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide. For instance:

- Cardiovascular Effects : Research on related sulfonamides demonstrated their ability to influence perfusion pressure in isolated rat heart models. The study found that certain derivatives could significantly decrease perfusion pressure over time .

- Anticancer Activity : A study evaluating tetrahydroquinoline derivatives reported that several compounds exhibited IC50 values lower than that of Doxorubicin, indicating superior potency against cancer cells .

Q & A

Q. Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group at N1, sulfonamide at C6) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving 3D conformation and hydrogen-bonding patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHFNOS) .

Advanced: What methodological strategies resolve contradictions in reported biological activity data?

Case Example : If one study reports potent enzyme inhibition (e.g., IC = 50 nM) while another shows no activity:

Assay Validation : Confirm enzyme source (recombinant vs. native) and buffer conditions (pH, cofactors) .

Compound Purity : Re-test using HPLC-purified batches to exclude impurities .

Structural Analog Comparison : Compare with derivatives (e.g., ’s table shows substituent effects on activity). A 2,4-difluoro substitution may enhance binding vs. mono-fluoro analogs .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Q. Methodology :

Analog Synthesis : Modify substituents (e.g., replace ethyl with isopropyl or benzyl groups) to assess steric/electronic effects .

In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., dihydropteroate synthase) .

Biological Testing : Measure IC against bacterial growth or cancer cell lines (e.g., MTT assay) .

Key Finding : ’s table indicates that trifluoromethyl or methoxy groups at specific positions enhance potency by 3–5× .

Advanced: What experimental designs validate the proposed mechanism of action?

Q. Example Protocol :

Enzyme Inhibition Assays : Use fluorescence-based assays to monitor real-time binding to dihydropteroate synthase .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

Cellular Uptake Studies : Radiolabel the compound (e.g., F) to track intracellular accumulation via scintillation counting .

Basic: What are the critical stability considerations for this compound?

Q. Stability Profile :

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3); store in neutral buffers .

- Light Sensitivity : Protect from UV exposure to prevent sulfonamide bond cleavage .

- Long-Term Storage : Lyophilize and store at -80°C in argon atmosphere .

Advanced: How can crystallography resolve stereochemical uncertainties?

Q. Workflow :

Crystal Growth : Use vapor diffusion with acetonitrile/water mixtures .

Data Collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) datasets .

Refinement : SHELXL for modeling disorder (e.g., ethyl group rotamers) and H-bond networks .

Basic: What analytical techniques assess purity and degradation products?

Q. Recommended Methods :

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) .

- LC-MS : Detect degradation products (e.g., hydrolyzed sulfonamide) .

- TGA/DSC : Monitor thermal stability (decomposition >200°C) .

Advanced: How do environmental factors (e.g., pH, ionic strength) influence bioactivity?

Q. Key Findings :

- pH-Dependent Solubility : Higher solubility at pH 7.4 (PBS) vs. pH 5.0 (lysosomal conditions) enhances cellular uptake .

- Ionic Strength Effects : High NaCl (>150 mM) reduces binding affinity by 30% due to charge shielding .

Advanced: What computational tools predict pharmacokinetic properties?

Q. Tools & Parameters :

- SwissADME : Predict logP (2.8), bioavailability (55%), and CYP450 interactions .

- MD Simulations (GROMACS) : Assess membrane permeability via lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.